An In-depth Technical Guide to the Physicochemical Characterization of 6-Methyl-2-(4-methylphenyl)quinoline
An In-depth Technical Guide to the Physicochemical Characterization of 6-Methyl-2-(4-methylphenyl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive overview of the melting and boiling point data for 6-Methyl-2-(4-methylphenyl)quinoline. It delves into the experimental methodologies for their determination, the underlying scientific principles, and the structural context of this quinoline derivative.
Introduction to 6-Methyl-2-(4-methylphenyl)quinoline
Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that form the backbone of numerous natural products and pharmacologically active substances.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties, makes them a focal point in medicinal chemistry and drug discovery.[1] The compound 6-Methyl-2-(4-methylphenyl)quinoline belongs to this important class, featuring a quinoline core substituted with a methyl group at the 6-position and a 4-methylphenyl (p-tolyl) group at the 2-position. These substitutions are expected to significantly influence its physicochemical properties, such as melting and boiling points, which are critical parameters for its purification, identification, and formulation.
Quinoline itself is a colorless hygroscopic liquid with a strong odor.[2] The introduction of substituent groups, as in the case of 6-Methyl-2-(4-methylphenyl)quinoline, alters the molecular weight, polarity, and intermolecular forces, thereby affecting its physical state and phase transition temperatures.
Physicochemical Data: Melting and Boiling Points
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Data Source |
| 4-methyl-2-(4-methylphenyl)quinoline | C₁₇H₁₅N | 183-185 | Not Reported | [3] |
| 6-Methylquinoline | C₁₀H₉N | -22 | 256-260 | [4][5] |
The position of the methyl group on the quinoline ring is expected to have a modest but discernible effect on the melting and boiling points. The shift from the 4-position to the 6-position may alter the crystal packing efficiency and intermolecular interactions, leading to a different melting point. The boiling point is influenced by factors such as molecular weight and polarity.[6]
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.[8]
Melting Point Determination: Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[9]
Experimental Protocol:
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Sample Preparation: A small amount of the crystalline 6-Methyl-2-(4-methylphenyl)quinoline is finely powdered.
-
Capillary Tube Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[9][10]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[10]
-
Packed Sample: Proper packing of the sample prevents it from shrinking away from the capillary wall, which could lead to inaccurate readings.[10]
Caption: Workflow for Boiling Point Determination.
Synthesis of 6-Methyl-2-(4-methylphenyl)quinoline
The synthesis of substituted quinolines can be achieved through various established methods. The Friedländer synthesis is a classic and effective method for preparing quinoline derivatives. [11]A plausible synthetic route for 6-Methyl-2-(4-methylphenyl)quinoline would involve the condensation of 2-amino-5-methylacetophenone with 4-methylacetophenone under appropriate reaction conditions.
Alternatively, modern multi-component reactions catalyzed by transition metals offer a powerful and efficient approach to constructing complex molecular architectures like substituted quinolines from simple precursors in a one-pot procedure. [12]For example, a three-component reaction of an appropriately substituted aniline (p-toluidine), an aldehyde, and an alkyne could be envisioned. [12]
Conclusion
While direct experimental data for the melting and boiling points of 6-Methyl-2-(4-methylphenyl)quinoline are not widely published, the properties of its isomer, 4-methyl-2-(4-methylphenyl)quinoline, provide a strong predictive basis. The established experimental protocols for melting and boiling point determination, such as the capillary method, are essential for the accurate characterization of this and other novel quinoline derivatives. A thorough understanding of these physicochemical properties is crucial for the advancement of research and development in fields where quinoline-based compounds play a pivotal role.
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